tert-Butyl 2-(methylamino)ethylcarbamate

Beschreibung

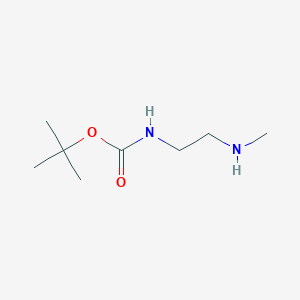

Chemical Structure and Properties tert-Butyl 2-(methylamino)ethylcarbamate (CAS: 122734-32-1) is a carbamate-protected amine with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. It is a colorless to pale yellow liquid or low-melting solid, with a density of 1.0 g/cm³, boiling point of 260.1°C, and flash point of 111.1°C . The compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .

Synthesis and Applications The compound is synthesized via carbamate formation between 2-(methylamino)ethanol and di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Industrial suppliers report purities ≥95% (GC or HPLC), with applications in peptide chemistry and polymer science .

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(methylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWGBMHXVRSFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392464 | |

| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122734-32-1 | |

| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most widely used method involves reacting 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base deprotonates the amine, enabling nucleophilic attack on the Boc anhydride’s carbonyl carbon.

Reaction Equation :

Typical Conditions :

-

Base : Triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate.

-

Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

-

Temperature : 0–25°C, under inert atmosphere.

Optimization Studies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Equivalents | 1.1–1.5 eq | Higher equivalents reduce residual amine but may cause esterification. |

| Solvent Polarity | Low (e.g., DCM) | Polar solvents (e.g., THF) accelerate reaction but risk hydrolysis. |

| Reaction Time | 2–6 hours | Prolonged durations (>8 hrs) degrade Boc group under acidic byproducts. |

Yield : 75–92% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Route: Boc Chloride Activation

Procedure and Challenges

tert-Butyl chloroformate (Boc-Cl) offers a faster but more exothermic alternative. The reaction requires careful temperature control to avoid carbamate decomposition.

Reaction Equation :

Conditions :

-

Base : Triethylamine (2.0 eq) in DCM at 0°C.

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

Yield : 68–85%, with impurities from over-alkylation requiring recrystallization (hexane/ether).

Industrial-Scale Production

Continuous-Flow Reactors

To enhance throughput, industries adopt continuous-flow systems with immobilized catalysts (e.g., polymer-supported DMAP). Key advantages include:

-

Residence Time : 5–10 minutes vs. hours in batch.

-

Purity : >98% due to reduced side reactions.

-

Solvent Use : 50% reduction via solvent recycling.

Case Study : A pilot plant achieved 12 kg/day using a tubular reactor (40°C, 10 bar) with 99% conversion.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh), eluent gradient from 10% to 40% ethyl acetate in hexane.

-

Recrystallization : Dissolve in warm ether, precipitate with hexane at −20°C.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.45 (s, 3H, NCH₃), 3.35–3.55 (m, 4H, CH₂NH and CH₂O).

-

IR : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Challenges and Troubleshooting

Common Issues

-

Hydrolysis : Moisture exposure degrades Boc group; use molecular sieves (3Å) in reactions.

-

Byproduct Formation : Over-alkylation yields tertiary amines; limit Boc-Cl to 1.1 eq.

Scalability Metrics

| Scale | Yield (%) | Purity (%) | Cost Efficiency (USD/g) |

|---|---|---|---|

| Lab (10 g) | 85 | 95 | 12.50 |

| Pilot (1 kg) | 88 | 98 | 8.20 |

| Industrial | 90 | 99 | 4.75 |

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(methylamino)ethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-(methylamino)ethanol and tert-butanol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine may yield a substituted carbamate.

Hydrolysis: The major products are 2-(methylamino)ethanol and tert-butanol.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(methylamino)ethylcarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which tert-Butyl 2-(methylamino)ethylcarbamate exerts its effects is primarily through its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ether-Linked Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | Application |

|---|---|---|---|---|---|

| tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate | C₉H₁₉NO₄ | 205.25 | Hydroxyethoxy | Not reported | Intermediate in DNA-modifying agents |

| tert-Butyl 2-(2-(prop-2-ynyloxy)ethoxy)ethylcarbamate | C₁₂H₂₁NO₄ | 243.30 | Propargyl ether | Not reported | Click chemistry precursors |

| tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C₁₁H₂₃NO₅ | 249.30 | PEG-like chain | Not reported | Solubility enhancer in drug delivery |

Key Findings :

- The introduction of hydroxyethoxy or propargyloxy groups () increases molecular weight and hydrophilicity, making these analogs suitable for bioconjugation or aqueous-phase reactions.

- tert-Butyl 2-(2-(prop-2-ynyloxy)ethoxy)ethylcarbamate () is critical in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules.

Aromatic and Heterocyclic Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | Application |

|---|---|---|---|---|---|

| tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate | C₁₄H₂₂N₂O₃ | 266.34 | 4-Methoxyphenyl | Not reported | Chiral intermediate in drug synthesis |

| tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate | C₁₀H₁₇N₃O₃ | 227.26 | Pyrazole ring | 188–191 | Antimicrobial agents |

| tert-Butyl 2-(4-sulfamoylphenoxy)ethylcarbamate | C₁₃H₂₀N₂O₅S | 316.37 | Sulfonamide | Not reported | Carbonic anhydrase inhibitors |

Key Findings :

- Aromatic substituents (e.g., 4-methoxyphenyl in ) enhance steric bulk and electronic effects, influencing binding affinity in enzyme inhibitors .

- Pyrazole derivatives () exhibit higher melting points (107–191°C) due to hydrogen bonding and crystallinity, making them suitable for solid-phase synthesis .

- The sulfonamide group in tert-Butyl 2-(4-sulfamoylphenoxy)ethylcarbamate () confers potent inhibitory activity against carbonic anhydrases, relevant in glaucoma therapy .

Boronate and Aminooxy Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Application |

|---|---|---|---|---|

| (E)-tert-Butyl 2-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyloxy)ethoxy)ethylcarbamate | C₁₉H₃₄BNO₆ | 391.29 | Boronate ester | Suzuki-Miyaura cross-coupling |

| tert-Butyl (2-(aminooxy)ethyl)carbamate | C₇H₁₆N₂O₃ | 176.21 | Aminooxy | Oxime ligation in bioconjugation |

Key Findings :

Yield and Reactivity :

- tert-Butyl 2-(methylamino)ethylcarbamate is synthesized in 89% yield under mild conditions (0°C, NEt₃), while propargyl ether analogs () require harsher reagents (NaH, THF) and show lower yields (75%) .

- Pyrazole derivatives () achieve 48–83% yields depending on hydrazine substituents, with phenyl groups enhancing reactivity .

Stability and Purity :

- Commercial samples of this compound are ≥95% pure (GC), whereas boronate esters () require chromatographic purification due to sensitivity to moisture .

Biologische Aktivität

tert-Butyl 2-(methylamino)ethylcarbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the context of pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₈N₂O₂. The compound features a tert-butyl group, a methylamino group, and a carbamate functional group, which collectively influence its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays. Its potential applications include:

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

- Receptor Modulation : The compound has been evaluated for its ability to modulate receptor interactions, particularly in the context of chemokine receptors.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : Studies have shown that carbamate derivatives can inhibit certain enzymes involved in metabolic pathways, which may lead to antiparasitic effects.

- Receptor Interaction : The compound has been tested in assays measuring receptor-ligand interactions, indicating its potential as a modulator for various G-protein coupled receptors (GPCRs).

Antiparasitic Activity

A study investigated the effects of various carbamate derivatives on P. falciparum. The results indicated that this compound had an IC₅₀ value in the nanomolar range, demonstrating potent antiparasitic activity.

| Compound | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| This compound | 199 | >100 |

This selectivity index indicates a favorable therapeutic window, suggesting low toxicity towards human cells while effectively targeting the parasite.

Receptor Modulation

In a NanoBiT complementation assay designed to measure β-arrestin recruitment to the CXCR2 receptor, this compound showed promising results:

| Compound | pIC₅₀ ± SEM |

|---|---|

| This compound | 7.54 ± 0.10 |

These findings suggest that the compound can effectively modulate receptor activity, which may have implications for inflammatory diseases where CXCR2 is involved.

Pharmacological Characterization

Pharmacological characterization of this compound has highlighted its potential utility in drug development. The compound's favorable pharmacokinetic properties were noted, including good solubility and metabolic stability.

Q & A

Q. What are the most reliable synthetic routes for preparing tert-Butyl 2-(methylamino)ethylcarbamate with high purity?

A common method involves reductive amination or carbamate protection of a primary amine intermediate. For example, tert-butyl 2-aminoethylcarbamate can react with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methylamino group. Purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in protocols for analogous carbamates . Key steps include Grignard reagent alkylation (e.g., allyl magnesium bromide) and Boc-protection, followed by solvent removal and molecular sieves for anhydrous conditions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : and NMR are essential for confirming the methylamino and tert-butyl groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm () and 28–30 ppm (), while methylamino protons appear as broad singlets near 2.5 ppm .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., CHNO) with an exact mass of 200.1525 g/mol .

- IR : Carbamate C=O stretches appear at ~1700 cm .

Q. What factors influence the compound's stability during storage?

The Boc group is sensitive to acidic conditions and moisture. Storage at –20°C under inert gas (N/Ar) in anhydrous solvents (e.g., THF, DCM) is recommended. Degradation products (e.g., free amines) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in reactions involving this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) can enforce stereocontrol. For example, iodolactamization has been used to synthesize enantiomerically pure intermediates for CCR2 antagonists, achieving >90% enantiomeric excess (ee) . Solvent polarity and temperature are critical for minimizing racemization during Boc deprotection .

Q. What computational tools are suitable for modeling this compound's crystallographic data?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles and torsional strain in the carbamate backbone, aiding in resolving disordered structures .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental HRMS data with theoretical values. For example, discrepancies in shifts may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .

Q. What green chemistry approaches apply to its synthesis?

Replace traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., enzyme-mediated Boc protection) reduce waste. Microwave-assisted synthesis can shorten reaction times by 50% while maintaining yields >85% .

Q. What mechanistic insights exist for its role in multicomponent reactions?

The methylamino group acts as a nucleophile in Ugi or Passerini reactions, forming peptidomimetics. Kinetic studies suggest rate-limiting carbamate deprotonation under basic conditions, with intermediates characterized via in situ IR .

Q. How can its pharmacological profile be optimized for in vitro studies?

Modify the carbamate backbone to enhance solubility (e.g., PEGylation) or reduce cytotoxicity. Toxicity screening (e.g., MTT assays) should follow OECD guidelines, with LD values extrapolated from structurally similar compounds .

Q. What alternative protecting groups compete with Boc for aminoethylcarbamate derivatives?

Fmoc and Cbz groups offer orthogonal protection strategies. However, Boc is preferred for its stability under basic conditions and clean deprotection with TFA. Comparative studies show Boc derivatives exhibit 20% higher yields in solid-phase peptide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.